![molecular formula C14H22N4OS B6469925 N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide CAS No. 2640836-69-5](/img/structure/B6469925.png)
N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrolidine ring, and a tert-butyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction using a methylthiol reagent.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Attachment of the Tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide or a similar reagent.
Final Coupling: The final step involves coupling the pyrimidine and pyrrolidine intermediates under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
化学反应分析
Types of Reactions
N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Dihydropyrimidine derivatives
Substitution: Various alkyl-substituted derivatives
科学研究应用
N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for chemical transformations.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
相似化合物的比较
Similar Compounds
- N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-2-carboxamide
- N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-4-carboxamide
- N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxylate
Uniqueness
N-tert-butyl-1-[2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide is unique due to the specific positioning of the tert-butyl group and the methylsulfanyl group on the pyrimidine ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
属性
IUPAC Name |
N-tert-butyl-1-(2-methylsulfanylpyrimidin-4-yl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c1-14(2,3)17-12(19)10-6-8-18(9-10)11-5-7-15-13(16-11)20-4/h5,7,10H,6,8-9H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUDPVMIGKCSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CCN(C1)C2=NC(=NC=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
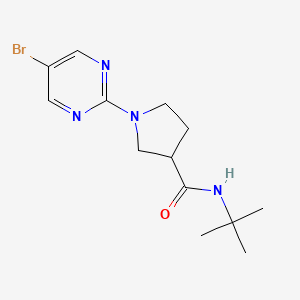
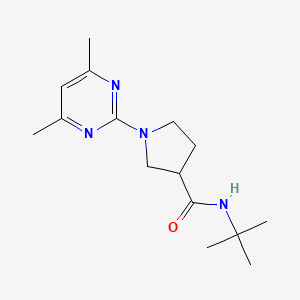
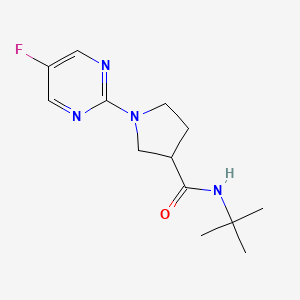
![N-tert-butyl-1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidine-3-carboxamide](/img/structure/B6469865.png)
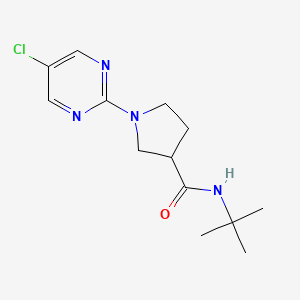
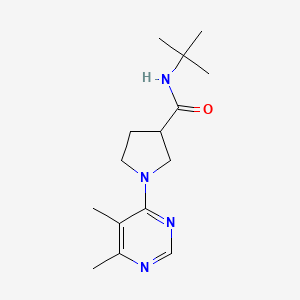
![N-tert-butyl-1-[6-(trifluoromethyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469900.png)
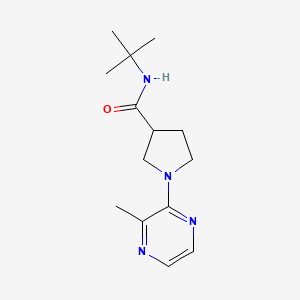
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2,2-dimethylpropanamide](/img/structure/B6469933.png)
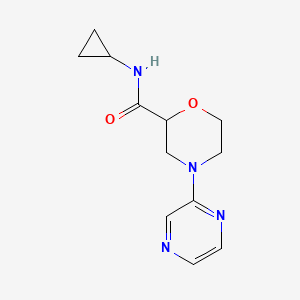
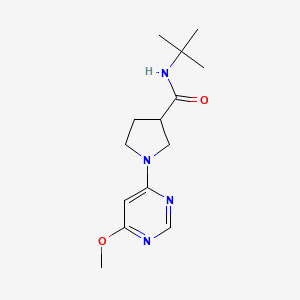
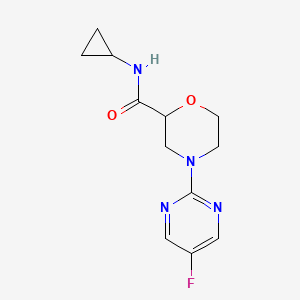
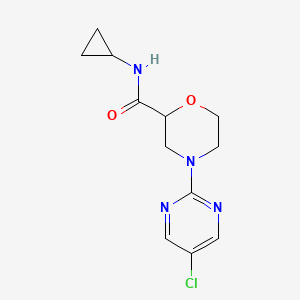
![N-tert-butyl-1-[5-cyano-2-(methylsulfanyl)pyrimidin-4-yl]pyrrolidine-3-carboxamide](/img/structure/B6469963.png)
